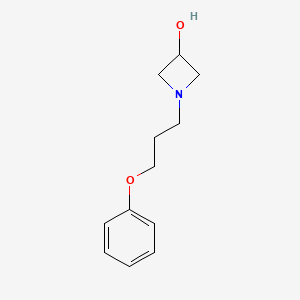

1-(3-Phenoxypropyl)azetidin-3-ol

Description

1-(3-Phenoxypropyl)azetidin-3-ol is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a 3-phenoxypropyl side chain. For example, 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (a benzothiophene-containing analog) is recognized as a neuroprotectant with applications in central nervous system (CNS) disorders . The synthesis of such compounds often involves sulfonation or etherification reactions, as seen in processes described for mass production of related derivatives .

Properties

IUPAC Name |

1-(3-phenoxypropyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11-9-13(10-11)7-4-8-15-12-5-2-1-3-6-12/h1-3,5-6,11,14H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVVPLVBKSMCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCOC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 1-(3-Phenoxypropyl)azetidin-3-ol include variations in the heterocyclic core (azetidine vs. piperidine/pyrrolidine), substituent groups (phenoxy vs. benzothiophen-ethoxy), and functional moieties (hydroxyl vs. amine). Below is a comparative analysis:

*Calculated based on molecular formula C12H17NO2.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Phenoxypropyl)azetidin-3-ol typically involves:

- Formation of the azetidine ring system.

- Introduction of the 3-phenoxypropyl substituent at the nitrogen atom.

- Installation or preservation of the hydroxyl group at the 3-position of the azetidine ring.

Two main approaches are prevalent:

- Hydrogenolysis of protected azetidine intermediates to yield azetidine derivatives.

- Nucleophilic substitution reactions involving azetidine derivatives with suitable leaving groups and phenoxypropyl nucleophiles or vice versa.

Preparation via Hydrogenolysis of 1-Diphenylmethyl-3-phenoxyazetidine Precursors

A patented method (EP0131435B1) describes a multi-step process starting from 1-diphenylmethyl-3-phenoxyazetidine compounds, which are subjected to hydrogenolysis to yield 3-phenoxyazetidines. The key steps are:

- Step 1: Synthesis of 1-diphenylmethyl-3-phenoxyazetidine precursors.

- Step 2: Hydrogenolysis using palladium on carbon catalyst in a protic solvent (methanol or ethanol) in the presence of a tertiary organic base (e.g., triethylamine) to stabilize the azetidine ring and prevent ring opening.

- Step 3: Reaction of the resulting 3-phenoxyazetidine with nitrourea or alkyl isocyanates in an aprotic solvent (e.g., toluene) to form carboxamide derivatives or related compounds.

The hydrogenolysis conditions typically involve:

| Parameter | Condition |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Methanol or ethanol |

| Base | Triethylamine (1-10 wt% relative to substrate) |

| Temperature | Ambient to mild heating |

| Outcome | Formation of 3-phenoxyazetidine intermediate |

This method is notable for the stabilization of the azetidine ring during hydrogenolysis, which is critical due to the ring strain in azetidines.

Direct Nucleophilic Displacement on Azetidin-3-yl Methanesulfonate

A single-step synthesis approach involves the displacement of a leaving group on an azetidine derivative by amines to introduce the desired substituent. According to recent research (ChemRxiv), 1-benzhydrylazetidin-3-yl methanesulfonate is reacted with amines under mild heating in acetonitrile to yield azetidine-3-amine products.

- The reaction proceeds by nucleophilic substitution at the 3-position of the azetidine ring.

- Using 2 equivalents of amine without additional base improves yields significantly.

- The reaction is conducted at 80 °C overnight.

- The product can be purified by column chromatography.

This method allows for late-stage functionalization and is advantageous due to its simplicity and good yields (up to 72% or higher depending on the amine used).

| Parameter | Condition |

|---|---|

| Substrate | 1-benzhydrylazetidin-3-yl methanesulfonate |

| Nucleophile | Amine (2 equiv.) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 80 °C |

| Reaction Time | Overnight (approx. 12-16 hours) |

| Yield | Up to 72% isolated yield |

This method is versatile and can be adapted for various amines, facilitating the synthesis of diverse azetidine derivatives including this compound analogs.

Synthesis of 3-(Bromomethyl)azetidine Intermediates and Subsequent Functionalization

Another approach involves the preparation of azetidine intermediates bearing bromomethyl groups, which can be further functionalized by nucleophilic substitution with phenoxypropyl nucleophiles.

- Starting from 3-hydroxyazetidine derivatives, bromination is achieved using reagents such as carbon tetrabromide and triphenylphosphine.

- The resulting bromomethyl azetidine intermediates undergo nucleophilic substitution with phenoxypropyl nucleophiles or phenol derivatives under basic conditions.

- Purification is typically done by silica gel chromatography.

This method allows for the installation of the phenoxypropyl substituent at the nitrogen or carbon positions of the azetidine ring, depending on the synthetic design.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | CBr4, PPh3, DCM, 0 °C to RT, 6 h | Formation of bromomethyl azetidine |

| Nucleophilic substitution | Phenoxypropyl nucleophile, base, solvent | Substituted azetidine derivative |

| Purification | Silica gel chromatography | Isolated pure product |

This route is supported by literature protocols for azetidine functionalization and provides an alternative to direct hydrogenolysis or displacement methods.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Hydrogenolysis of Diphenylmethyl Precursors | Hydrogenolysis with Pd/C, base stabilization | High purity, well-established | Moderate to High | Requires precursor synthesis |

| Nucleophilic Displacement on Methanesulfonate | Amine displacement in MeCN at 80 °C | Simple, one-step, good yields | Up to 72% | Versatile for various amines |

| Bromomethyl Azetidine Intermediate Functionalization | Bromination followed by nucleophilic substitution | Flexible substitution pattern | Moderate | Multi-step, requires careful handling |

Research Findings and Notes

- The hydrogenolysis method requires careful control of base concentration to prevent azetidine ring opening.

- The nucleophilic displacement method benefits from using excess amine and omitting additional bases to improve yields.

- Bromination methods require low temperatures and inert atmosphere to avoid side reactions.

- The azetidine ring is sensitive to harsh conditions; thus, mild protic solvents and stabilizing bases are preferred.

- Purification strategies often involve silica gel chromatography and solvent evaporation under reduced pressure.

- The choice of method depends on the availability of starting materials, desired scale, and functional group tolerance.

Q & A

Basic: What are the established synthetic routes for 1-(3-Phenoxypropyl)azetidin-3-ol, and what key intermediates are involved?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach uses azetidin-3-ol derivatives reacted with phenoxypropyl halides (e.g., 3-phenoxypropyl bromide) in aprotic solvents like dichloromethane or cyclic ethers (e.g., tetrahydrofuran) at elevated temperatures (50–80°C) . Key intermediates include halogenated precursors (e.g., 3-phenoxypropyl bromide) and azetidin-3-ol derivatives, which are often synthesized via epoxide ring-opening or reductive amination . Optimization of reaction time and catalyst selection (e.g., palladium for cross-coupling) is critical for yield improvement.

Advanced: How can reaction conditions be optimized to enhance stereochemical control during synthesis?

Answer:

Stereochemical control requires precise solvent selection and catalyst design. For example, using chiral ligands (e.g., BINAP) with palladium catalysts in polar aprotic solvents (e.g., dimethylformamide) can induce enantioselectivity during coupling reactions . Temperature modulation (e.g., maintaining ≤60°C) and slow addition of reactants minimize racemization. Recent patents highlight the use of ketones (e.g., acetone) as solvents to stabilize intermediates and reduce side reactions . Post-synthesis characterization via chiral HPLC or circular dichroism is recommended to verify enantiomeric purity .

Basic: What pharmacological mechanisms have been proposed for this compound derivatives?

Answer:

The compound’s maleate salt (T-817MA) exhibits neuroprotective effects via sigma-1 receptor activation, enhancing synaptic plasticity and neurite outgrowth . It modulates microglial function and interacts with collapsin-response-mediator-protein 2 (CRMP2), promoting AMPA receptor trafficking . In vivo studies in rodent models show protection against amyloid-β and tauopathy-induced neurodegeneration .

Advanced: How can contradictions in neuroprotective efficacy across different experimental models be resolved?

Answer: Discrepancies between in vitro and in vivo neuroprotection data may arise from bioavailability differences or model-specific pathology. For example, T-817MA showed efficacy in tau transgenic mice but required higher doses in MPTP-induced Parkinson’s models . Methodological adjustments include:

- Dosage calibration using pharmacokinetic profiling (e.g., LC-MS/MS for brain penetration analysis).

- Pathology-specific endpoints (e.g., synaptic density vs. motor function).

- Combination studies with adjuvants (e.g., antioxidants) to address multifactorial neurodegeneration .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- NMR spectroscopy (1H, 13C) identifies structural features like the azetidine ring and phenoxypropyl chain .

- Mass spectrometry (ESI-MS) confirms molecular weight (207.27 g/mol) and detects impurities .

- HPLC with UV/Vis or charged aerosol detection assesses purity (>98% for pharmacological studies) .

Advanced: How do X-ray crystallography and dynamic NMR compare in resolving conformational flexibility of the azetidine ring?

Answer:

- X-ray crystallography provides static 3D structures but requires high-purity crystals, which are challenging due to the compound’s hygroscopicity .

- Dynamic NMR (e.g., VT-NMR) captures ring puckering and axial-equatorial equilibria in solution, revealing solvent-dependent conformational changes . Combined approaches are recommended for comprehensive analysis.

Basic: What factors influence the stability of this compound in formulation studies?

Answer:

Stability is pH-sensitive (optimal pH 6–7) and excipient-dependent. Lyophilization with cryoprotectants (e.g., mannitol) prevents hydrolysis, while sorbitol-based formulations enhance dissolvability in aqueous media . Storage at -20°C under argon minimizes oxidative degradation .

Advanced: How can excipient-related contradictions in solid dispersion formulations be addressed?

Answer:

Conflicting reports on sorbitol vs. isomaltose as stabilizers may relate to polymorphic transitions. Use differential scanning calorimetry (DSC) to identify excipient-induced phase changes and FTIR to monitor hydrogen bonding between the compound and matrix . Adjusting the excipient ratio (e.g., 2:1 mannitol:sorbitol) can balance stability and bioavailability .

Basic: What derivatives of this compound are commonly studied for structure-activity relationships (SAR)?

Answer:

- Halogenated analogs (e.g., 3-fluoropropyl variants) to enhance blood-brain barrier penetration .

- Maleate salts (e.g., T-817MA) for improved solubility .

- Aryl-substituted derivatives (e.g., benzothiophene) to modulate receptor affinity .

Advanced: What computational strategies are effective in guiding SAR for neuroprotective derivatives?

Answer:

- Molecular docking (e.g., AutoDock Vina) predicts binding to sigma-1 receptors and CRMP2 .

- MD simulations (e.g., GROMACS) assess dynamic interactions in lipid bilayers, informing pharmacokinetic optimization .

- QSAR models prioritize substituents (e.g., electron-withdrawing groups) that enhance neurite outgrowth .

Basic: What in vitro and in vivo models are used to assess toxicity?

Answer:

- In vitro : MTT assays in SH-SY5Y neurons for acute cytotoxicity; hippocampal slice cultures for synaptic toxicity .

- In vivo : Rodent models (mice/rats) for dose-ranging studies; non-human primates for neuroplasticity and motor recovery .

Advanced: How can interspecies variability in toxicity profiles be mitigated during translational research?

Answer:

- Cross-species pharmacokinetic scaling using allometric principles.

- Biomarker alignment (e.g., CSF tau levels in rodents vs. primates) .

- Organ-on-chip models to simulate human blood-brain barrier dynamics .

Advanced: What statistical methods are recommended for resolving contradictions in dose-response data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.